molecular formula C14H20N4O5S B2480253 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-67-8

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2480253
CAS No.: 1021117-67-8
M. Wt: 356.4
InChI Key: OMXQNFATNVEMIV-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonyl-substituted triazaspiro[4.5]decane derivatives, characterized by a spirocyclic core fused with a 1,3,8-triazaspiro system. The structure incorporates a 3,5-dimethylisoxazole sulfonyl group at position 8 and an ethyl substituent at position 3. The synthesis likely involves sulfochlorination of 3,5-dimethylisoxazole followed by coupling to the spirocyclic amine core under basic conditions (e.g., pyridine), analogous to methods described for related cytisine derivatives . Structural confirmation would rely on techniques such as 2D NMR (COSY, HMQC, HMBC) and X-ray crystallography, with refinement software like SHELXL .

Properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXQNFATNVEMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1,2-oxazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The ethyl and phenethyl groups in the triazaspiro[4.5]decane-6,8-dione series significantly impact purity and yield, with phenethyl reducing purity to 68% compared to ethyl (90%). This suggests steric hindrance or solubility challenges with bulkier groups.
  • Sulfonyl vs. Aryl Groups : The sulfonyl-isoxazole moiety in the target compound may enhance thrombo-modulatory activity compared to dimethoxyphenyl or biphenyl substituents, as seen in related cytisine derivatives .
  • Synthetic Routes : The target compound’s synthesis mirrors methods for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where sulfochlorination and nucleophilic substitution are critical . In contrast, biphenyl- or pyridinylmethyl-substituted analogs employ coupling reactions with aryl halides or reductive amination .
Table 2: Pharmacological Profile Comparison
Compound Class Example Compound Bioactivity Mechanism/Application
Sulfonyl-isoxazole derivatives 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine Thrombo-modulatory activity (e.g., inhibition of platelet aggregation) Potential use in cardiovascular diseases
Oxadiazole-spiro compounds 4-Phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones Antimicrobial activity Targeting bacterial/fungal pathogens
Triazaspiro[4.5]decane diones 3-([1,1’-Biphenyl]-4-yl)-8-((3-methylpyridin-2-yl)methyl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Kinase inhibition (inferred from structural analogs) Cancer therapy

Key Observations :

  • Bioactivity Diversity : Sulfonyl-isoxazole derivatives exhibit thrombo-modulatory effects, while oxadiazole-spiro compounds show antimicrobial activity. This highlights the role of heterocyclic substituents in directing pharmacological profiles.
  • Thrombo-modulatory Potential: The target compound’s sulfonyl-isoxazole group aligns with the cytisine derivative’s activity, which outperformed pentoxifylline in reducing blood viscosity and platelet aggregation .

Structural and Analytical Insights

  • Crystallography : The target compound’s structure would likely require SHELXL for refinement, as seen in related small-molecule crystallography studies . This contrasts with larger macromolecules, where SHELXPRO or other interfaces are used .
  • NMR Characterization : 2D NMR techniques (e.g., HMBC, COSY) are critical for confirming the spirocyclic core and sulfonyl-isoxazole connectivity, similar to cytisine derivatives .

Biological Activity

The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by its unique structural features, including a sulfonyl group and a triazole ring. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O3SC_{14}H_{19}N_{5}O_{3}S with a molecular weight of approximately 337.4 g/mol. Its structure includes:

  • A triazaspiro framework.
  • An oxazole ring , which contributes to its biological properties.

The following table summarizes key physical and chemical properties:

PropertyValue
Molecular FormulaC14H19N5O3S
Molecular Weight337.4 g/mol
Purity≥95%
SolubilitySoluble in DMSO

Antimicrobial Properties

A study on related compounds demonstrated their ability to inhibit bacterial growth effectively. The presence of the sulfonyl group is often linked to enhanced antimicrobial activity due to its role in disrupting bacterial cell membranes .

Inhibition of HIF Prolyl Hydroxylase

Recent investigations have highlighted the role of triazaspiro compounds in inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylase. Such inhibition is crucial for treating conditions like anemia by stabilizing HIF and promoting erythropoiesis . This mechanism indicates that the target compound may also possess therapeutic potential in hematological disorders.

Case Studies

  • Antifungal Screening : In a comparative study, several oxazole-containing compounds were synthesized and tested against various fungal strains. The results indicated that modifications at the sulfonyl position significantly enhanced antifungal activity, suggesting similar expectations for the target compound .
  • HIF Inhibition : A patent study demonstrated that triazaspiro compounds could effectively inhibit HIF prolyl hydroxylase activity in vitro. The implications of this finding suggest potential applications in anemia treatment and cancer therapy where HIF stabilization is beneficial .

Q & A

Basic Research Questions

Q. How can the synthesis of this spirocyclic compound be optimized for higher yield and purity?

  • Methodological Answer: Synthesis typically involves sulfonylation reactions (e.g., using substituted sulfonyl chlorides) under controlled conditions. Key steps include:

  • Refluxing intermediates with sulfonyl chlorides in dichloromethane or ethanol .
  • Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH 9:1) to isolate the product .
  • Optimization parameters: Adjusting stoichiometry of sulfonyl chloride derivatives (e.g., 0.34 mmol per 0.31 mmol amine precursor) and reaction time (16 hours at room temperature) to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer:

  • NMR Spectroscopy: Assign peaks to confirm spirocyclic core and substituents (e.g., sulfonyl group at δ 2.8–3.2 ppm for methyl protons) .
  • HPLC-MS: Use high-resolution columns (e.g., Chromolith®) to verify purity (>95%) and molecular ion peaks .
  • X-ray crystallography: Resolve crystal structure to validate spirocyclic geometry, as done for analogs like 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione .

Advanced Research Questions

Q. How can molecular modeling predict this compound’s conformational flexibility and target binding?

  • Methodological Answer:

  • Perform density functional theory (DFT) calculations to analyze steric interactions in the triazaspiro core .

  • Use docking simulations (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes inhibited by spirocyclic analogs) .

  • Compare with structurally similar compounds (Table 1) to identify critical substituent effects .

    Table 1: Structural Analogs and Key Properties

    Compound NameCore StructureNotable FeaturesReference
    3-Ethyl-8-(trifluoromethyl)sulfonyl analogTriazaspiro[4.5]decaneEnhanced metabolic stability due to CF₃ group
    8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneDiazaspiro coreLower conformational flexibility

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer:

  • Dose-response assays: Test across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
  • Off-target screening: Use panels like Eurofins’ CEREP to rule out non-specific interactions .
  • Metabolic stability studies: Evaluate liver microsome degradation (e.g., human/rat S9 fractions) to clarify pharmacokinetic variability .

Q. What strategies are effective for designing derivatives with improved pharmacological properties?

  • Methodological Answer:

  • Bioisosteric replacement: Substitute the oxazole ring with 1,3,4-oxadiazole to enhance solubility (logP reduction by ~0.5 units) .

  • Pro-drug approaches: Introduce hydrolyzable groups (e.g., ester-linked side chains) to improve bioavailability .

  • SAR studies: Systematically vary sulfonyl substituents (e.g., dimethyloxazole vs. trifluoromethylphenyl) and correlate with activity (Table 2) .

    Table 2: Substituent Effects on Biological Activity

    SubstituentTarget IC₅₀ (nM)Solubility (mg/mL)Metabolic Half-life (h)
    3,5-Dimethyloxazole120 ± 150.82.1
    3-(Trifluoromethyl)phenyl85 ± 100.33.8

Methodological Considerations

  • Experimental Design: Link studies to theoretical frameworks (e.g., enzyme inhibition kinetics for anticonvulsant applications) .
  • Data Validation: Cross-reference spectral data (NMR, IR) with published analogs to confirm structural assignments .
  • Contradiction Mitigation: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

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